molecular formula C13H19NO5S B3831416 (1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate

(1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate

Cat. No.: B3831416
M. Wt: 301.36 g/mol
InChI Key: MNIFPILTBSCIJG-UHFFFAOYSA-N
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Description

(1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxy group, and a sulfonate group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with (1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its reactive functional groups.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfonate group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1-Amino-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate: Lacks the hydroxy group, resulting in different reactivity and applications.

    (1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-chlorobenzenesulfonate:

Uniqueness

(1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-9-4-6-10(7-5-9)20(17,18)19-11(12(14)16)13(2,3)8-15/h4-7,11,15H,8H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIFPILTBSCIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C(=O)N)C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate
Reactant of Route 2
(1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
(1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate
Reactant of Route 4
(1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate
Reactant of Route 5
(1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate
Reactant of Route 6
(1-Amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate

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